molecular formula C10H5ClINO B1433750 2-Chloro-6-iodoquinoline-3-carbaldehyde CAS No. 1208330-17-9

2-Chloro-6-iodoquinoline-3-carbaldehyde

Cat. No. B1433750
CAS RN: 1208330-17-9
M. Wt: 317.51 g/mol
InChI Key: RKHXCLITFYIJFB-UHFFFAOYSA-N
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Description

2-Chloro-6-iodoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H5ClINO .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes and related analogs has been extensively studied. The Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating is one of the commonly used methods . Another method involves the Combes/Conrad–Limpach reaction, which is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-iodoquinoline-3-carbaldehyde consists of a quinoline ring system, which is a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehyde undergoes various chemical reactions. For instance, it can participate in multicomponent one-pot reactions . It can also undergo condensation reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been highlighted, focusing on the synthesis of the quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems. These compounds' synthetic applications and biological evaluations are also illustrated, providing insights into their potential use in various scientific domains (Hamama et al., 2018).

Biological and Medicinal Applications

  • Research into 2-chloroquinoline-3-carbaldehyde from 1979 to 1999 has shown its potential in synthesizing biologically important compounds. This review presents comprehensive data on the chemistry of 2-chloroquinoline-3-carbaldehyde, highlighting its relevance to organic and medicinal chemistry (Abdel-Wahab & Khidre, 2012).
  • A study on the inhibition properties of 2-chloroquinoline derivatives, including 2-chloroquinoline-3-carbaldehyde, revealed their effectiveness as corrosion inhibitors for mild steel. The inhibition mechanism was explored through electrochemical techniques and computational studies, showcasing the potential of these compounds in industrial applications (Lgaz et al., 2017).

Synthesis Methods and Environmental Considerations

  • The green synthesis methods for 2-chloroquinoline-3-carbaldehydes are summarized, emphasizing microwave, ultrasound, and grinding/solvent-free/water as solvents. This approach highlights the environmental sustainability aspect in the production of biologically active compounds (Patel et al., 2020).

Antimicrobial and Antioxidant Properties

  • Synthesis and antibacterial, antioxidant, and molecular docking analysis of novel quinoline derivatives synthesized from 2-chloroquinoline-3-carbaldehyde showed promising results against various bacterial strains, indicating their potential in developing new antimicrobial agents (Zeleke et al., 2020).

Application in Material Science

  • The homocoupling of 2-chloro-carbaldehyde derivatives to synthesize biquinolines using Ni[(PPh3)]4 as a reagent presents a method for creating complex molecular structures with potential applications in material science and pharmaceuticals (Benameur et al., 2010).

Future Directions

The future directions in the research of 2-Chloro-6-iodoquinoline-3-carbaldehyde and related analogs could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields .

properties

IUPAC Name

2-chloro-6-iodoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHXCLITFYIJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1I)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-iodoquinoline-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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